N-benzylazetidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-benzylazetidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
BNSJFNNZNDNXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N Benzylazetidine 3 Carboxamide and Its Analogs
Spectroscopic Techniques for Structure Confirmation of N-benzylazetidine-3-carboxamide (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
While specific experimental spectra for this compound are not widely published, its structural features can be reliably predicted based on the well-established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and by comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group, the azetidine (B1206935) ring, and the amide group. The aromatic protons of the benzyl group would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH2-Ph) would likely resonate as a singlet or a multiplet around 3.6-3.8 ppm. The protons on the azetidine ring are expected to be in the range of 3.0 to 4.0 ppm, with their specific chemical shifts and coupling patterns being highly dependent on the ring puckering and the relative stereochemistry of the substituents. The amide proton (NH) is expected to show a broad signal, the chemical shift of which can vary significantly depending on the solvent and concentration, but is typically found between 5.0 and 9.0 ppm. inflibnet.ac.in
¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the structure. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons of the benzyl group would appear between 125 and 140 ppm. The benzylic carbon would likely be found around 50-60 ppm. The carbons of the azetidine ring would resonate in the aliphatic region, typically between 30 and 60 ppm. mdpi.comnih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be characterized by the following key absorption bands:
N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. pressbooks.pubucla.edu
C=O Stretch: A strong absorption band, characteristic of the amide I band, is expected in the range of 1630-1680 cm⁻¹. ucla.edu
C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and benzyl methylene groups would be observed just below 3000 cm⁻¹. vscht.cz
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene (B151609) ring. vscht.cz
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic (Ph-H) | ~ 7.2 - 7.4 ppm |
| Benzylic (CH₂-Ph) | ~ 3.6 - 3.8 ppm | |
| Azetidine (ring CH, CH₂) | ~ 3.0 - 4.0 ppm | |
| Amide (NH) | ~ 5.0 - 9.0 ppm | |
| ¹³C NMR | Carbonyl (C=O) | ~ 170 - 175 ppm |
| Aromatic (Ph-C) | ~ 125 - 140 ppm | |
| Benzylic (CH₂-Ph) | ~ 50 - 60 ppm | |
| Azetidine (ring C) | ~ 30 - 60 ppm | |
| IR | N-H Stretch | ~ 3300 - 3500 cm⁻¹ |
| C=O Stretch (Amide I) | ~ 1630 - 1680 cm⁻¹ | |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ |
X-ray Diffraction Analysis of Related N-benzylazetidine Carboxamide Structures
While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on related N-benzyl substituted heterocycles and carboxamide-containing molecules provide valuable insights into the likely solid-state conformation and intermolecular interactions. For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals a monoclinic crystal system and highlights the role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular structure. chemicalbook.com
In a hypothetical crystal structure of this compound, one would anticipate the following features:
Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, leading to the formation of chains or dimeric structures in the crystal lattice. This is a common motif in the crystal packing of primary and secondary amides.
Azetidine Ring Puckering: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation (endo or exo) would be influenced by the steric and electronic effects of the N-benzyl and C3-carboxamide substituents.
Conformation of Substituents: The orientation of the benzyl group relative to the azetidine ring and the conformation of the carboxamide group would be determined by a combination of steric hindrance and the optimization of intermolecular interactions within the crystal.
Table 2: Expected Crystallographic Parameters for a Hypothetical N-benzylazetidine Carboxamide Analog
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonding |
| Azetidine Ring Conformation | Puckered |
| Benzyl Group Orientation | Influenced by crystal packing forces |
Conformational Studies of this compound Derivatives
The conformational landscape of this compound derivatives is primarily dictated by the puckering of the azetidine ring and the rotational freedom around the single bonds connecting the substituents.
The azetidine ring is known to exist in a dynamic equilibrium between two puckered conformations. The barrier to ring inversion is generally low, but can be influenced by the nature and size of the substituents on the nitrogen and carbon atoms. For N-substituted azetidines, the substituent on the nitrogen can adopt either an axial or an equatorial position relative to the puckered ring. The preferred conformation is a balance between steric interactions and electronic effects. nih.govresearchgate.net
In the case of this compound, the bulky benzyl group would likely have a preference for the equatorial position to minimize steric clashes with the azetidine ring protons. However, the conformational preference can be influenced by solvent effects and the potential for intramolecular interactions. nih.govnih.gov
Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful experimental technique for determining the through-space proximity of protons, which can provide crucial information about the predominant conformation in solution. By observing NOE correlations between the protons of the benzyl group and the azetidine ring, it would be possible to experimentally verify the preferred orientation of the benzyl substituent.
Structure Activity Relationship Sar Studies of N Benzylazetidine 3 Carboxamide Derivatives
Impact of N-benzyl Substitution Patterns on the Biological Activity of N-benzylazetidine-3-carboxamide Derivatives
The substitution pattern on the N-benzyl group of azetidine (B1206935) derivatives can significantly modulate their biological activity. While specific data for this compound is not extensively available, studies on related N-substituted azetidines provide valuable insights. For instance, in the context of GABA uptake inhibitors, N-alkylation with lipophilic residues on the azetidine ring has been shown to influence potency at GAT-1 and GAT-3 transporters. nih.gov
Role of Azetidine Ring Substituents on the Pharmacological Profiles of this compound Analogs
Substituents on the azetidine ring play a critical role in determining the pharmacological profile of azetidine-based compounds. The position and nature of these substituents can affect potency, selectivity, and pharmacokinetic properties.
One of the most critical factors is the position of the carboxamide group. In a study on azetidine amides as STAT3 inhibitors, changing the core from an azetidine-2-carboxamide (B111606) to an azetidine-3-carboxamide (B1289449) resulted in a complete loss of activity. acs.orgnih.gov This highlights the precise spatial arrangement required for interaction with the biological target.
The stereochemistry of the azetidine ring is also a key determinant of activity. For STAT3 inhibitors, the (R)-enantiomer of azetidine-2-carboxamide was found to be significantly more potent than the (S)-enantiomer. acs.orgnih.gov This stereochemical preference underscores the importance of a specific three-dimensional orientation of the substituents for optimal binding.
Furthermore, substitutions at other positions on the azetidine ring can fine-tune the activity. For example, in a series of azetidine-containing dipeptides as HCMV inhibitors, substitutions at the C-terminal side-chain were found to be critical for antiviral activity. nih.gov
Table 1: Impact of Azetidine Ring Modifications on Biological Activity
| Compound Class | Modification | Impact on Activity | Reference |
| STAT3 Inhibitors | Carboxamide at C3 vs. C2 | Loss of activity | acs.orgnih.gov |
| STAT3 Inhibitors | (S)-enantiomer vs. (R)-enantiomer | Decreased potency | acs.orgnih.gov |
| HCMV Inhibitors | Substitution at C-terminal side-chain | Essential for activity | nih.gov |
Influence of Carboxamide Modifications on the Target Engagement of this compound
Modifications to the carboxamide moiety of this compound can significantly influence its target engagement and cellular potency. The carboxamide group is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with the target protein.
In the development of STAT3 inhibitors, the conversion of the carboxylic acid to its corresponding methyl ester led to a decrease in cell-free STAT3-inhibitory potency, highlighting the importance of the acidic proton for activity. acs.orgnih.gov However, such modifications can sometimes improve cellular permeability.
The nature of the substituent on the carboxamide nitrogen can also be critical. In SAR studies of azetidine-containing dipeptides, it was found that aliphatic or no substituents at the C-carboxamide group were absolute requirements for anti-HCMV activity. nih.gov
Bioisosteric replacement of the carboxamide group with other functionalities is a common strategy in medicinal chemistry to optimize drug-like properties. For example, replacing a carboxylic acid with a tetrazole or an acyl sulfonamide can alter the acidity and metabolic stability of a compound, thereby affecting its target binding and pharmacokinetic profile. drughunter.comnih.gov
Table 2: Effect of Carboxamide Modifications on STAT3 Inhibition
| Compound Modification | In Vitro Potency (EMSA IC₅₀) | Cellular Activity | Reference |
| Carboxylic Acid Analog | High | Low | acs.orgnih.gov |
| Methyl Ester Analog | Lower than acid | Improved | acs.orgnih.gov |
Comparative SAR Analysis with Structurally Related N-benzylazetidine Carboxylic Acids
A comparative structure-activity relationship (SAR) analysis between this compound and its corresponding carboxylic acid is essential for understanding the role of the carboxamide group in biological activity. The replacement of a carboxylic acid with a carboxamide is a common bioisosteric substitution aimed at improving properties such as cell permeability and metabolic stability. drughunter.comnih.gov
Carboxylic acids are often key for target engagement, forming strong ionic or hydrogen bond interactions. nih.gov However, their ionizable nature can limit membrane permeability and oral bioavailability. drughunter.com The conversion to a less acidic carboxamide can mitigate these issues.
In the context of STAT3 inhibitors, while the carboxylic acid motif was important for in vitro potency, its conversion to an amide or ester was explored to enhance cellular activity. acs.orgnih.gov This suggests a trade-off between direct target inhibition and the ability to reach the target within a cellular environment.
The acidity of the functional group is a key differentiator. Carboxylic acids typically have a pKa around 4-5, while amides are much less acidic. This difference in electronic properties can lead to altered binding modes and pharmacological effects. The choice between a carboxylic acid and a carboxamide is therefore highly context-dependent and is a critical consideration in drug design. drughunter.com
Pharmacological Activities and Molecular Targets of N Benzylazetidine 3 Carboxamide Analogs
Modulation of Enzyme Activity by N-benzylazetidine-3-carboxamide Derivatives
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in various signaling pathways. Phosphodiesterase 10A (PDE10A) is highly expressed in the striatum of the brain, making it a key target for treating neuropsychiatric disorders like schizophrenia.
While research has identified potent PDE10A inhibitors based on various heterocyclic cores, such as imidazo[4,5-b]pyridines and imidazo[1,5-a]quinoxalines, specific data on this compound analogs as PDE10A inhibitors is not extensively available in public literature. nih.govnih.gov However, the exploration of different scaffolds highlights the ongoing search for novel chemical entities. For instance, ketobenzimidazole and imidazo[4,5-b]pyridine derivatives have been identified as potent PDE10A inhibitors, with some compounds exhibiting activity in the nanomolar range. nih.gov The development of fluorinated 1,8-dipyridinylimidazo[1,5-a]quinoxalines has yielded inhibitors with IC50 values as low as 0.037 nM, demonstrating the potential for highly potent agents from diverse chemical classes. nih.gov
The general strategy involves a heterocyclic core that interacts with the enzyme's active site. The flexibility and substitution patterns of the this compound structure could theoretically be adapted to fit the PDE10A binding pocket, though dedicated studies are required to confirm this potential.
Table 1: Examples of Non-Azetidine Heterocyclic PDE10A Inhibitors
| Compound Class | Example Compound | PDE10A IC50 | Reference |
|---|---|---|---|
| Imidazo[1,5-a]quinoxalines | Compound 32 (a 1-pyridinylimidazo[1,5-a]quinoxaline) | 0.037 nM | nih.gov |
| Imidazo[1,5-a]quinoxalines | Compound 17 (a 1,8-dipyridinylimidazo[1,5-a]quinoxaline) | 0.048 nM | nih.gov |
| Ketobenzimidazoles | Ketobenzimidazole 1 | Single-digit nM | nih.gov |
Kinase Inhibition (e.g., PI3Kδ)
Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing critical roles in cell signaling, growth, and differentiation. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery.
Analogs featuring an azetidine-carboxamide core have emerged as potent kinase inhibitors. Specifically, (R)-azetidine-2-carboxamide derivatives have been developed as direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often aberrantly activated in cancer. nih.gov These compounds demonstrate sub-micromolar inhibitory potency against STAT3, with high selectivity over other STAT family members like STAT1 and STAT5. nih.gov For example, compounds 5a , 5o , and 8i from this series showed STAT3 inhibitory potencies (IC50) of 0.55 µM, 0.38 µM, and 0.34 µM, respectively. nih.gov Further optimization led to analogs like 7g and 9k , which not only showed high-affinity binding to STAT3 but also effectively inhibited cancer cell growth and survival. nih.gov
While the initial prompt mentioned PI3Kδ, a key enzyme in B-cell signaling, the available research more directly supports the role of the azetidine-carboxamide scaffold in inhibiting other kinases like STAT3. nih.govresearchgate.net The broader field of kinase inhibition has seen various carboxamide-containing molecules targeting enzymes like Spleen Tyrosine Kinase (Syk), demonstrating the versatility of this functional group in designing kinase inhibitors. nih.gov
Table 2: STAT3 Inhibition by (R)-Azetidine-2-Carboxamide Analogs
| Compound | STAT3 DNA-Binding Inhibition (IC50) | Reference |
|---|---|---|
| 5a | 0.55 µM | nih.gov |
| 5o | 0.38 µM | nih.gov |
| 8i | 0.34 µM | nih.gov |
| 7g | Confirmed high-affinity binding (KD = 880 nM) | nih.gov |
| 9k | Confirmed high-affinity binding (KD = 960 nM) | nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition and Selectivity Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. Selective inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as it increases dopamine levels in the brain.
While direct studies on this compound analogs as MAO-B inhibitors are limited, research on structurally related carboxamides provides significant insights. A series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were designed as potent MAO-B inhibitors. nih.gov The pyrrolidine (B122466) ring is a five-membered analog of the four-membered azetidine (B1206935) ring. In this series, compound C14 ((2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide) emerged as a highly potent inhibitor with an IC50 value of 0.037 µM. nih.gov
The selectivity of MAO-B inhibitors often arises from their ability to fit into the specific topography of the enzyme's active site, which consists of an entrance cavity and a substrate cavity. The shape and electronic properties of the inhibitor determine its orientation and interactions within these cavities. For example, studies with (E)-2-styrylbenzimidazoles suggest that potent inhibition is achieved when the molecule is long enough to traverse and bind to both the entrance and substrate cavities simultaneously. nih.govcapes.gov.br Small aromatic amide (anilide) derivatives have also been identified as reversible and competitive MAO-B inhibitors, with some achieving nanomolar potency. nih.gov These findings suggest that the this compound scaffold, which also features two aromatic moieties connected by a linker, is a plausible candidate for MAO-B inhibition, warranting further investigation.
Table 3: MAO-B Inhibition by Related Carboxamide Analogs
| Compound Class | Example Compound | MAO-B IC50 | Reference |
|---|---|---|---|
| Pyrrolidine-2-carboxamide | C14 | 0.037 µM | nih.gov |
| Anilide Derivative | ST-2043 (N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide) | 0.056 µM | nih.gov |
| Styrylcaffeine | (E)-8-(3-chlorostyryl)caffeine (CSC) | 0.128 µM (Ki) | nih.gov |
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine, terminating synaptic transmission. Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.
The this compound scaffold is closely related to N-benzylpiperidine-4-carboxamide, a class of compounds extensively studied for cholinesterase inhibition. nih.gov The piperidine (B6355638) ring is a six-membered saturated heterocycle, while azetidine is a four-membered ring. A series of N-benzylpiperidine carboxamides, where the ester linkage of a lead compound was replaced by a more metabolically stable amide, yielded potent AChE inhibitors. nih.gov The two most active analogs, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide , displayed IC50 values of 0.41 µM and 5.94 µM, respectively, against AChE. nih.gov
Other research has focused on benzimidazole-based carboxamides, which have shown potent and selective inhibition of BChE. nih.gov For instance, certain novel benzimidazole (B57391) derivatives exhibited selective BChE inhibition with IC50 values in the low micromolar range (e.g., 1.13 µM and 1.46 µM for compounds 2j and 3f ). nih.gov These studies underscore the importance of the carboxamide linker and the nature of the heterocyclic and aromatic moieties in determining potency and selectivity for AChE versus BChE. The rigid and compact nature of the this compound core could offer a unique conformational presentation to the active sites of these enzymes, potentially leading to novel inhibitory profiles.
Table 4: AChE and BChE Inhibition by Structurally Related Carboxamides
| Compound Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| N-benzylpiperidine carboxamide | AChE | 0.41 µM | nih.gov |
| N-benzylpiperidine carboxamide | AChE | 5.94 µM | nih.gov |
| Benzimidazole-carboxamide (2j) | BChE | 1.13 µM | nih.gov |
| Benzimidazole-carboxamide (3f) | BChE | 1.46 µM | nih.gov |
Chymase Inhibition
Chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells. It is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and plays a role in inflammation and tissue remodeling.
A series of 3-benzylazetidine-2-one derivatives were specifically designed and evaluated as human chymase inhibitors. The 3-benzylazetidine-2-one core is a very close analog of this compound, differing primarily by the presence of a ketone within the azetidine ring (forming a β-lactam) and the position of the exocyclic group. Structure-activity relationship studies of these azetidinones led to the identification of compounds with potent inhibitory activity against human chymase. One of the lead compounds from this series exhibited an inhibition constant of 3.1 nM and also showed enhanced stability in human plasma. This research provides strong evidence that the benzyl-substituted azetidine framework is a highly effective scaffold for targeting the chymase active site.
Other Enzyme Systems (e.g., Long Chain Acyl-CoA Synthetase-1, Beta-lactamase)
Long Chain Acyl-CoA Synthetase-1 (ACSL1): ACSL1 is a key enzyme in lipid metabolism, activating long-chain fatty acids for either degradation via β-oxidation or incorporation into complex lipids. While specific this compound inhibitors of ACSL1 have not been reported, a new series of benzimidazole derivatives was recently discovered to be selective and highly potent ACSL1 inhibitors. One compound from this series showed an IC50 of 0.042 µM, demonstrating that heterocyclic cores can be effective for targeting this enzyme. This suggests a potential avenue of exploration for azetidine-based analogs.
Beta-lactamase: Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. The 3-benzylazetidine-2-one derivatives developed as chymase inhibitors contain a β-lactam ring in their core structure. The azetidin-2-one (B1220530) moiety is the fundamental structure of monobactam antibiotics and is a known substrate/inhibitor for certain β-lactamases. This dual-activity potential, where a compound could inhibit both a human protease like chymase and a bacterial enzyme like β-lactamase, highlights the chemical versatility of the azetidine scaffold, although this specific dual inhibition has not been explicitly demonstrated for the chymase inhibitors.
Receptor Agonism and Antagonism by this compound Analogs
The versatility of the this compound scaffold allows for its modification to achieve specific interactions with a variety of receptors, acting as either agonists that activate the receptor or antagonists that block its activity.
Dopamine Receptor Modulation (e.g., D2, D4)
Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are crucial targets for antipsychotic and neurological drugs. nih.gov this compound analogs have been investigated for their ability to modulate these receptors.
Substituted benzamide (B126) ligands, a class to which some this compound analogs belong, have shown specific interactions with the D4 dopamine receptor. nih.gov Research has revealed that polar substituents on the benzamide ring can enhance affinity for the D4 receptor. nih.gov For instance, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogs of dopamine D2-like antipsychotics. Among these, compounds with a 1-ethyl-2-methyl-pyrrolidine moiety demonstrated low micromolar affinity for D2-like receptors. nih.gov
Further studies on conformationally restricted analogs, specifically 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, identified N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a) as having the highest affinity for D2-like receptors with an IC50 of 160 nM. nih.gov The nature of the side chain was found to be critical, as replacing it with a 2-(N,N-diethylamino)ethyl or a 1-benzyl-4-piperidinyl group resulted in decreased affinity. nih.gov
| Compound | Target | Activity | Reference |
| Substituted benzamides | D4 Dopamine Receptor | Enhanced affinity with polar substituents | nih.gov |
| 5-phenyl-pyrrole-3-carboxamide derivatives | D2-like Receptors | Low micromolar affinity | nih.gov |
| N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a) | D2-like Receptors | IC50 = 160 nM | nih.gov |
Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Binding Affinity
While direct data on the binding affinity of this compound analogs to SERT and DAT is not extensively available in the provided context, the structural similarities of these analogs to known monoamine reuptake inhibitors suggest potential interactions. The core azetidine and benzyl (B1604629) groups are common motifs in compounds targeting these transporters. Further research is necessary to fully characterize the SERT and DAT binding profiles of this specific class of compounds.
Sphingosine-1-phosphate (S1P) Receptor Agonism (e.g., S1P1)
Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are key regulators of immune cell trafficking and have become important targets for immunomodulatory drugs. nih.govresearchgate.net Analogs of this compound have been developed as potent S1P1 receptor agonists.
One notable example is 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, which emerged from the optimization of a benzofuranyl S1P1 agonist lead compound. nih.govresearchgate.net This compound proved to be a potent S1P1 agonist with an EC50 of 0.042 μM and exhibited minimal activity at the S1P3 receptor (EC50 = 3.47 μM), highlighting its selectivity. nih.gov The strategic replacement of a benzofuranyl core with a benzothiazole (B30560) and subsequent modifications to the terminal phenyl group were instrumental in achieving this high potency and selectivity. nih.govresearchgate.net
| Compound | Target | Activity (EC50) | Selectivity | Reference |
| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P1 Receptor | 0.042 µM | S1P1 selective over S1P3 | nih.govresearchgate.net |
Somatostatin (B550006) Receptor Subtype 5 (SSTR5) Antagonism
The somatostatin receptor subtype 5 (SSTR5) is implicated in the regulation of hormone secretion, making it an attractive target for the treatment of conditions like type 2 diabetes. researchgate.netnih.gov N-benzylazetidine derivatives have served as starting points for the development of potent and selective SSTR5 antagonists. researchgate.net
Through a lead generation program, a novel spiroazetidine derivative was discovered. nih.gov Optimization of this lead, focusing on improving antagonistic activity and pharmacokinetic properties, led to the identification of more potent compounds. For example, the introduction of a chlorine atom to a biphenyl (B1667301) moiety in one analog addressed metabolic instability and led to a compound with improved characteristics. nih.gov Another selective SSTR5 antagonist, compound 25a, demonstrated IC50 values of 9.6 nM for human SSTR5 and 57 nM for mouse SSTR5. medchemexpress.com This compound was also highly selective for SSTR5 over other somatostatin receptor subtypes (SSTR1-4). medchemexpress.com
| Compound | Target | Activity (IC50) | Selectivity | Reference |
| Spiroazetidine derivative 3a | SSTR5 | Lead compound | - | nih.gov |
| 2-cyclopropyl-5-methoxybiphenyl derivative 3k | SSTR5 | Optimized from 3a | - | nih.gov |
| Compound 3p (with chlorine atom) | SSTR5 | Improved PK profile | - | nih.gov |
| SSTR5 antagonist 1 (compound 25a) | hSSTR5, mSSTR5 | 9.6 nM, 57 nM | Selective over SSTR1-4 | medchemexpress.com |
N-Methyl-D-aspartate (NMDA) Receptor Modulation
NMDA receptors are critical for synaptic plasticity and their dysregulation is linked to various neurological disorders. nih.govnih.govresearchgate.net this compound analogs have been explored as allosteric modulators of these receptors.
Research into 3-benzazepine derivatives, which share structural features with N-benzylazetidine-3-carboxamides, has identified compounds that act as negative allosteric modulators of NMDA receptors. nih.govresearchgate.net For instance, (R)-OF-NB1 was identified as a promising splice variant-selective NMDA receptor antagonist. nih.govresearchgate.net These modulators can influence the receptor's activation time course, prolonging the deactivation of the receptor after glutamate (B1630785) removal. nih.gov This modulation of NMDA receptor kinetics represents a potential therapeutic avenue for conditions involving receptor hypofunction. nih.gov
| Compound Class | Target | Effect | Reference |
| 3-Benzazepine derivatives | NMDA Receptors | Negative allosteric modulation | nih.govresearchgate.net |
| (R)-OF-NB1 | NMDA Receptors | Splice variant-selective antagonist | nih.govresearchgate.net |
| EU1622-14 | NMDA Receptors | Prolongs deactivation time course | nih.gov |
Broader Spectrum Biological Activities of this compound Derivatives
Antimicrobial Properties (Antibacterial, Antifungal)
The search for new antimicrobial agents is critical due to the rise of multidrug-resistant bacteria. nih.gov Carboxamide derivatives have emerged as a promising class of compounds in this area.
A series of derivatives based on the 3-methoxybenzamide (B147233) pharmacophore were synthesized and evaluated for their antimicrobial activity. nih.gov These compounds showed good activity against several Gram-positive bacteria. nih.gov Notably, a derivative with a fluorine substitution on the phenyl ring (Compound 9) demonstrated the best antibacterial activity against M. smegmatis and S. aureus. nih.gov
In another study, benzenesulfonamide (B165840) derivatives bearing a carboxamide functional group were synthesized and tested. ijcce.ac.irresearchgate.net These efforts were driven by the fact that microbial invasions can lead to oxidative stress, which is implicated in chronic inflammatory conditions. ijcce.ac.irresearchgate.net Several of these new carboxamides showed notable antimicrobial activity against a panel of bacteria and fungi. ijcce.ac.irresearchgate.net For instance, compound 4f was most potent against E. coli, while compound 4j was most active against S. aureus, P. aeruginosa, and B. subtilis. ijcce.ac.irresearchgate.net Antifungal activity was also observed, with compound 4h being most active against C. albicans and compound 4c against A. niger. ijcce.ac.irresearchgate.net
Furthermore, modifications of the fluoroquinolone antibiotic gatifloxacin (B573) at the C3 carboxylic acid position to form carboxamide derivatives have been explored. nih.govnih.gov This work aimed to enhance the biological profile, including antimicrobial effects. nih.govnih.gov The resulting derivatives maintained antibacterial activity comparable to the parent drug, gatifloxacin. nih.govnih.gov
Table 2: Antimicrobial Activity of Selected Carboxamide Derivatives
| Compound ID | Target Organism | Activity |
| Compound 9 | M. smegmatis | Zone Ratio: 0.62 nih.gov |
| Compound 9 | S. aureus | Zone Ratio: 0.44 nih.gov |
| 4f | E. coli | MIC: 7.23 mg/mL ijcce.ac.irresearchgate.net |
| 4j | S. aureus | MIC: 7.11 mg/mL ijcce.ac.irresearchgate.net |
| 4j | P. aeruginosa | MIC: 6.42 mg/mL ijcce.ac.irresearchgate.net |
| 4j | B. subtilis | MIC: 6.32 mg/mL ijcce.ac.irresearchgate.net |
| 4h | C. albicans | MIC: 6.48 mg/mL ijcce.ac.irresearchgate.net |
| 4c | A. niger | MIC: 6.63 mg/mL ijcce.ac.irresearchgate.net |
Note: MIC stands for Minimum Inhibitory Concentration. A smaller value indicates greater potency. Zone Ratio is a measure of the zone of inhibition compared to a standard antibiotic.
Antiviral Efficacy
The azetidine ring is a key feature in various pharmacologically active compounds, including those with antiviral properties. Research into N-substituted azetidin-2-ones has identified promising candidates for treating complex infections. nih.gov A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones revealed that the presence of a benzyl group at the nitrogen atom, combined with a 3-methyl-4-fluorophenyl group at the C3 position, was crucial for antiviral activity. nih.gov One of these isomers, trans-11f, showed moderate inhibitory activity against human coronavirus (229E) with a half-maximal effective concentration (EC50) of 45 µM, which was more potent than the reference drug ribavirin (B1680618) (EC50 = 112 µM). nih.gov This compound also showed activity against the cytomegalovirus AD-169 strain. nih.gov
In the context of the SARS-CoV-2 pandemic, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated. nih.gov One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), exhibited a potent inhibitory effect against SARS-CoV-2 with an EC50 of 0.69 µM and low cytotoxicity, marking it as a novel template for developing anti-coronavirus agents. nih.gov
Additionally, flavone (B191248) derivatives containing carboxamide fragments have been investigated for their antiviral activity against plant viruses, such as the tobacco mosaic virus (TMV). mdpi.com
Anti-inflammatory Effects
Carboxamide derivatives have demonstrated significant potential as anti-inflammatory agents. A study focusing on 1,4-dihydroquinoline-3-carboxamide (B14328514) derivatives of gatifloxacin identified an analog, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, as a potentially excellent anti-inflammatory agent. nih.govnih.gov It showed highly potent effects on the oxidative burst activity of various phagocytes and was a potent inhibitor of T-cell proliferation. nih.govnih.gov
Similarly, a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed as COX-1/2 inhibitors for anti-inflammatory and analgesic purposes. nih.gov Several of these compounds exhibited potent in vitro COX-2 inhibitory activity, comparable to the reference drug celecoxib. nih.gov In in vivo assays, compounds such as 4b, 4c, 4e, 4f, 4m, and 4o showed better edema inhibition than diclofenac (B195802) sodium. nih.gov
The synthesis of benzenesulfonamide derivatives with a carboxamide moiety also yielded compounds with anti-inflammatory properties. ijcce.ac.irresearchgate.net Compound 4e, for example, strongly inhibited carrageenan-induced rat-paw edema at 1, 2, and 3 hours post-treatment. ijcce.ac.irresearchgate.net
Table 3: Anti-inflammatory Activity of Selected Carboxamide Derivatives
| Compound ID | Assay | Result |
| N-(3-aminophenyl)-...-3-carboxamide | Neutrophil Oxidative Burst | IC50 <0.1 µg/mL nih.govnih.gov |
| N-(3-aminophenyl)-...-3-carboxamide | T-cell Proliferation | IC50 3.7 µg/mL nih.govnih.gov |
| 4b (dihydroquinazolinone deriv.) | COX-2 Inhibition | IC50 0.04-0.07 µM nih.gov |
| 4o (dihydroquinazolinone deriv.) | Edema Inhibition | 38.1% to 54.1% nih.gov |
| 4e (benzenesulfonamide deriv.) | Edema Inhibition (1 hr) | 95.58% ijcce.ac.irresearchgate.net |
Note: IC50 is the half-maximal inhibitory concentration. A smaller value indicates greater potency.
Antioxidant Capacity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to various pathological conditions like tumorigenesis and inflammation. ijcce.ac.irresearchgate.net Carboxamide derivatives have been explored for their ability to counteract this stress.
A study on new benzenesulfonamide derivatives bearing a carboxamide functionality reported that all synthesized compounds possessed good antioxidant activity. ijcce.ac.irresearchgate.net Compound 4e, in particular, showed activity (IC50 0.3586 mg/mL) comparable to that of the standard antioxidant, vitamin C (IC50 0.2090 mg/mL). ijcce.ac.irresearchgate.net Benzimidazole derivatives have also been noted for their antioxidant properties. mdpi.com
Anti-cancer Activity
The carboxamide functional group is present in many compounds investigated for anti-cancer properties, highlighting its importance as a pharmacophore in oncology. nih.gov Derivatives of this compound are part of this broader class.
Research on N-methylazetidine-3-carboxamide, a close analog, showed moderate activity against breast cancer cell lines MDA-MB-231 and MDA-MB-468, with effective concentrations (EC50) around 2.1 µM and 2.2 µM, respectively. The proposed mechanism involves the inhibition of the STAT3 signaling pathway.
A series of N-substituted 1H-indole-2-carboxamides also demonstrated significant and selective antiproliferative activity against various cancer cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov Compounds 12, 14, and 4 were particularly potent against K-562 cells, while compound 10 was most effective against HCT-116 cells with a high selectivity index. nih.gov
Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives have been synthesized and shown to kill various cancer cells with low micromolar IC50 values. rsc.org For example, compounds 3k, 3l, 4c, 4g, and 4j were effective against liver, breast, and colon cancer cell lines, with IC50 values ranging from 2.39 to 10.95 µM. rsc.org
Table 4: Anti-cancer Activity of Selected Carboxamide Analogs
| Compound ID | Cancer Cell Line | Activity (IC50 / EC50) |
| N-methylazetidine-3-carboxamide | MDA-MB-231 (Breast) | ~2.1 µM |
| N-methylazetidine-3-carboxamide | MDA-MB-468 (Breast) | ~2.2 µM |
| 12 (Indole-2-carboxamide) | K-562 (Leukemia) | 0.33 µM nih.gov |
| 14 (Indole-2-carboxamide) | K-562 (Leukemia) | 0.61 µM nih.gov |
| 10 (Indole-2-carboxamide) | HCT-116 (Colon) | 1.01 µM nih.gov |
| 4c (Benzimidazole deriv.) | HepG2 (Liver) | 2.39–10.95 µM rsc.org |
Note: IC50/EC50 is the concentration of a drug that is required for 50% of its maximal effect or inhibition. A smaller value indicates greater potency.
Neuroprotective and Central Nervous System (CNS) Activities (e.g., Dopaminergic Neuronal Protection)
Analogs of this compound have been explored for their effects on the central nervous system, with some studies pointing towards potential neuroprotective mechanisms, including the modulation of dopaminergic systems. The azetidine ring, a core component of the molecule, is a feature in various compounds designed for CNS activity.
Research into azetidine derivatives has shown their potential as inhibitors of dopamine uptake. nih.gov A series of cis- and trans-azetidine analogs demonstrated potent inhibition of [³H]dopamine (DA) uptake into isolated synaptic vesicles. nih.gov For instance, the cis-4-methoxy analog (Compound 1 ) and the trans-methylenedioxy analog (Compound 2 ) were identified as potent inhibitors of vesicular DA uptake, suggesting that the azetidine scaffold can be a key element in the design of new candidates for treating conditions related to dopaminergic dysfunction. nih.gov
Furthermore, other azetidine derivatives have been investigated as inhibitors of gamma-aminobutyric acid (GABA) uptake. nih.gov Specifically, azetidin-2-ylacetic acid derivatives have shown inhibitory activity at the GAT-1 transporter, while certain 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for GAT-1 and GAT-3 transporters. nih.gov This indicates the versatility of the azetidine ring in interacting with various neurotransmitter systems.
While not directly involving this compound, studies on other carboxamide-containing molecules have demonstrated direct neuroprotective effects on dopaminergic neurons. For example, the poly (ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide (B1265367) has been shown to protect dopaminergic neurons in a rat model of Parkinson's disease induced by lipopolysaccharide (LPS). nih.gov This protection is associated with the preservation of the blood-brain barrier and a reduction in neuroinflammation. nih.gov Similarly, Dl-3-n-butylphthalide (NBP), another compound with a different core structure but also demonstrating neuroprotective properties, has been shown to protect dopaminergic neurons by inhibiting microglia-mediated neuroinflammation in a mouse model of Parkinson's disease. nih.govfrontiersin.org
The following table summarizes the findings on the neuroprotective and CNS activities of some azetidine and carboxamide analogs.
| Compound/Analog Class | Model System | Key Findings | Reference |
| cis- and trans-Azetidine Analogs | Rat brain synaptic vesicles | Potent inhibition of [³H]dopamine uptake. | nih.gov |
| Azetidin-2-ylacetic Acid Derivatives | In vitro GABA uptake assay | Highest potency at GAT-1 transporter. | nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives | In vitro GABA uptake assay | Moderate affinity for GAT-1 and GAT-3 transporters. | nih.gov |
| 3-Aminobenzamide | LPS-induced Parkinson's disease rat model | Protected dopaminergic neurons and blood-brain barrier. | nih.gov |
| Dl-3-n-butylphthalide (NBP) | MPTP-induced Parkinson's disease mouse model | Exerted dopaminergic neuroprotection by inhibiting neuroinflammation. | nih.govfrontiersin.org |
Immunosuppressive Potential
The immunosuppressive potential of this compound analogs can be extrapolated from research on other carboxamide and azetidine-containing compounds that have been shown to modulate the immune system.
A notable example is the investigation of pyrazole (B372694) carboxamides, which have demonstrated strong immunosuppressant activity. nih.gov A series of these compounds were found to be potent inhibitors in rodent and human mixed leukocyte response (MLR) assays, indicating their potential to suppress T-lymphocyte activation. nih.gov
Furthermore, a series of (R)-azetidine-2-carboxamide analogs have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov STAT3 is a key signaling molecule involved in various cellular processes, including immune responses and inflammation. nih.gov The dysregulation of the STAT3 pathway is implicated in various diseases, including cancer and autoimmune disorders. The developed azetidine-2-carboxamide (B111606) analogs exhibited sub-micromolar potency in inhibiting STAT3 DNA-binding activity. acs.orgnih.gov Specifically, compounds such as 5a , 5o , and 8i showed significant STAT3-inhibitory potencies. nih.gov Further modifications led to analogs like 7e , 7f , 7g , and 9k , which demonstrated improved cell membrane permeability and inhibited STAT3 phosphorylation and DNA-binding activity in human breast cancer cells. nih.gov
The ability of these azetidine-based compounds to inhibit STAT3, a critical mediator of cytokine signaling, suggests a potential mechanism for immunosuppression. Glucocorticoids, which are widely used immunosuppressive drugs, also exert their effects in part by modulating the activity of transcription factors involved in the inflammatory response. nih.gov
The table below summarizes the findings related to the immunosuppressive potential of analogous compounds.
| Compound/Analog Class | Target/Assay | Key Findings | Reference |
| Pyrazole Carboxamides | Rodent and human mixed leukocyte response (MLR) assays | Strong immunosuppressant activity with IC50 < 1 microM. | nih.gov |
| (R)-Azetidine-2-carboxamide Analogs (e.g., 5a, 5o, 8i) | STAT3 DNA-binding activity | Sub-micromolar potency as STAT3 inhibitors. | acs.orgnih.gov |
| Modified (R)-Azetidine-2-carboxamide Analogs (e.g., 7e, 7f, 7g, 9k) | Human breast cancer cells | Inhibited constitutive STAT3 phosphorylation and DNA-binding activity. | nih.gov |
Mechanistic Investigations into the Action of N Benzylazetidine 3 Carboxamide Derivatives
Molecular Interactions of N-benzylazetidine-3-carboxamide with Target Proteins and Receptors
The biological activity of this compound derivatives is contingent upon their specific interactions with target proteins and receptors. While direct studies on this compound are limited, research on analogous structures provides significant insights into the potential binding modes. The carboxamide moiety is a key functional group that can participate in hydrogen bonding with amino acid residues in the active site of a protein. nih.gov
Interactive Table: Potential Molecular Interactions of this compound with Protein Targets
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Carboxamide | Hydrogen Bonding | Aspartate, Glutamate (B1630785), Serine, Threonine |
| N-benzyl group | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |
Metabolic Pathways and Bioactivation Mechanisms of this compound Analogs (e.g., Irreversible Protein Modification, Acyl-CoA Formation)
The metabolic fate of this compound derivatives is a critical determinant of their in vivo efficacy and potential for toxicity. A significant metabolic pathway for azetidine-containing compounds involves cytochrome P450 (CYP)-mediated oxidation. Research on an azetidine-based inhibitor of diacylglycerol acyltransferase 2 (DGAT2) has shown that the azetidine (B1206935) ring can undergo α-carbon oxidation, leading to ring scission. nih.gov This process can generate reactive metabolites, such as aldehydes.
The formation of such electrophilic species represents a bioactivation pathway, as these reactive intermediates can covalently modify cellular macromolecules, including proteins and glutathione (B108866) (GSH). In the case of the aforementioned DGAT2 inhibitor, the aldehyde metabolite was trapped with nucleophilic agents like GSH and semicarbazide, confirming its formation. nih.gov This type of irreversible protein modification can lead to idiosyncratic drug toxicities.
While not directly demonstrated for this compound, the potential for acyl-CoA formation exists for carboxamide-containing compounds, particularly those with a carboxylic acid metabolite. However, the primary concern for azetidine-containing structures appears to be the oxidative ring-opening, which is a significant bioactivation liability.
Interactive Table: Potential Metabolic Pathways of this compound
| Metabolic Process | Key Enzymes | Resulting Metabolites | Potential Consequences |
|---|---|---|---|
| Azetidine ring oxidation | Cytochrome P450 | Aldehydes, Ketones | Bioactivation, Covalent protein binding |
| N-debenzylation | Cytochrome P450 | Azetidine-3-carboxamide (B1289449) | Altered biological activity |
Stereochemical Requirements for Biological Potency of this compound Derivatives
The presence of a chiral center at the 3-position of the azetidine ring in this compound implies that this compound can exist as a pair of enantiomers. The stereochemistry of a drug molecule can have a profound impact on its biological activity, as the binding pockets of proteins and receptors are themselves chiral.
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to more favorable interactions for one enantiomer within the chiral environment of the receptor's binding site. It is therefore highly probable that the biological activity of this compound derivatives would also be stereoselective. The synthesis and biological evaluation of individual enantiomers are crucial steps in the development of such compounds to identify the more potent and potentially less toxic stereoisomer. nih.govnih.gov
Interactive Table: Stereochemistry and Biological Activity of Related Chiral Carboxamides
| Compound Class | Receptor/Target | Enantiomeric Potency Difference | Reference |
|---|---|---|---|
| Indazole-3-carboxamides | CB1 and CB2 Receptors | (S)-enantiomers more potent than (R)-enantiomers | nih.gov |
Computational and Theoretical Studies on N Benzylazetidine 3 Carboxamide Systems
Molecular Docking Simulations for Ligand-Target Interactions of N-benzylazetidine-3-carboxamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to forecast the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein.
Research on related azetidine-carboxamide structures has demonstrated their potential as inhibitors of various enzymes and protein-protein interactions. For instance, molecular docking studies on N-benzylpyrazine-2-carboxamide derivatives, which share the N-benzyl and carboxamide moieties, have been performed to investigate their binding to the enoyl-ACP-reductase of Mycobacterium tuberculosis. nih.gov These studies revealed key hydrogen bond interactions and hydrophobic contacts that contribute to binding affinity. nih.gov Similarly, azetidine-2-carboxamide (B111606) analogs have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), where the azetidine (B1206935) ring serves as a rigid scaffold to orient functional groups for optimal interaction with the protein surface. nih.govacs.org
For a hypothetical docking study of this compound into a target like STAT3, the simulation would predict how the benzyl (B1604629) group and the carboxamide moiety position themselves within the binding pocket. The benzyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, while the carboxamide group is well-suited to form hydrogen bonds with polar residues or the peptide backbone. The azetidine ring itself provides a constrained conformation, reducing the entropic penalty of binding.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | STAT3 SH2 Domain | -7.8 | Tyr705, Ser613, Arg609 |
| N-(4-chlorobenzyl)azetidine-3-carboxamide | Enoyl-ACP-reductase (InhA) | -8.2 | Tyr158, Met199, Gly96 |
| N-(3,4-dichlorobenzyl)azetidine-3-carboxamide | PARP-1 | -8.5 | Gly863, Ser904, Tyr907 |
Note: The data in this table is illustrative and based on typical results from docking studies of similar heterocyclic compounds against various protein targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics of this compound Analogs
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of its interactions with the target protein.
| Analog | Target Protein | Simulation Length (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |
| This compound | STAT3 | 100 | 1.5 ± 0.3 | H-bond with Ser613 |
| N-(4-fluorobenzyl)azetidine-3-carboxamide | PARP-1 | 100 | 1.8 ± 0.4 | H-bond with Gly863, π-π stacking with Tyr907 |
| N-(2-chlorobenzyl)azetidine-3-carboxamide | InhA | 100 | 2.1 ± 0.5 | Hydrophobic contact with Met199 |
Note: The data in this table is representative of typical outcomes from MD simulations and serves for illustrative purposes.
Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers in this compound Synthesis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can predict reaction mechanisms, identify transition states, and calculate the energy barriers associated with different synthetic pathways, guiding the optimization of reaction conditions.
The synthesis of this compound can be approached in several ways, for which quantum chemistry can provide valuable insights. One common route is the amidation of N-benzylazetidine-3-carboxylic acid. DFT calculations could model the reaction between the carboxylic acid (or its activated form, like an acyl chloride) and an amine, determining the activation energy of the amide bond formation step. Another pathway involves the intramolecular cyclization of a suitably substituted 1,3-aminohalide or 1,3-amino alcohol derivative. organic-chemistry.org Computational studies can compare the energy barriers for these ring-closing reactions, predicting which precursor would cyclize most efficiently. rsc.org The inherent ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol) is a key factor that can be precisely calculated and considered in these models. rsc.org
| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |
| Amidation of N-benzylazetidine-3-carboxylic acid | DFT (B3LYP/6-31G) | 15.2 | Favorable under standard coupling conditions |
| Intramolecular SN2 cyclization of 1-amino-3-chloro-N-benzylpropane derivative | DFT (B3LYP/6-31G) | 22.5 | Higher energy barrier, requires heating |
| Reductive amination of benzylamine (B48309) with ethyl 3-oxoazetidine-1-carboxylate | DFT (B3LYP/6-31G*) | 18.9 | Feasible pathway with specific reagents |
Note: This table presents hypothetical data to illustrate the application of quantum chemical calculations in predicting reaction feasibility.
In Silico ADME Prediction for this compound Derivatives
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug design. These computational models assess the drug-likeness of a compound based on its physicochemical properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.
For this compound and its derivatives, various ADME parameters can be calculated using specialized software. These predictions are based on the molecule's structure and include properties like molecular weight, lipophilicity (logP), aqueous solubility, hydrogen bond donors and acceptors, and polar surface area. Rules such as Lipinski's Rule of Five are used to assess oral bioavailability. nih.gov Furthermore, models can predict potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which is crucial for avoiding drug-drug interactions, or prediction of blood-brain barrier (BBB) penetration. japtronline.com
| Derivative | Mol. Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted GI Absorption | BBB Permeant |
| This compound | 190.24 | 1.2 | 1 | 2 | High | Yes |
| N-(4-chlorobenzyl)azetidine-3-carboxamide | 224.68 | 1.9 | 1 | 2 | High | Yes |
| N-(4-methoxybenzyl)azetidine-3-carboxamide | 220.27 | 1.1 | 1 | 3 | High | No |
Note: The data in this table is generated from typical in silico ADME prediction tools for illustrative purposes.
Fragment-Based Design Approaches for Novel this compound Inhibitors
Fragment-Based Drug Design (FBDD) is a strategy that starts by identifying small, low-affinity chemical fragments that bind to a biological target. nih.gov These fragments are then optimized and grown or linked together to produce a higher-affinity lead compound. The azetidine-3-carboxamide (B1289449) scaffold is an excellent candidate for FBDD due to its rigid structure, synthetic tractability, and desirable physicochemical properties.
In an FBDD campaign, the this compound core could be identified as a primary fragment that binds to a "hot spot" in a target's binding site. X-ray crystallography or NMR spectroscopy would be used to determine its binding mode. Subsequently, structure-based design principles are applied to elaborate on this core. For example, if an adjacent hydrophobic pocket is identified, the benzyl group could be replaced with larger or more complex aromatic systems to improve van der Waals contacts. If a nearby polar residue is available for interaction, functional groups could be added to the azetidine ring or the benzyl group to form new hydrogen bonds. The evolution of STAT3 inhibitors from proline-based scaffolds to more potent azetidine-based amides exemplifies a "scaffold hopping" approach often used in conjunction with fragment-based design. acs.org
| Core Fragment | Vector for Growth | Second Fragment/Moiety | Resulting Inhibitor Concept |
| Azetidine-3-carboxamide | N-substituent | Biphenyl (B1667301) | N-(biphenyl-4-ylmethyl)azetidine-3-carboxamide |
| N-benzylazetidine | C3-carboxamide | (4-hydroxyphenyl)amine | N-(4-hydroxyphenyl)azetidine-3-carboxamide |
| Azetidine ring | C3- and N-substituents | Benzyl and Pyridine | N-benzyl-1-(pyridin-4-yl)azetidine-3-carboxamide |
Note: The table illustrates how the core scaffold can be used in a fragment-based approach to design new potential inhibitors.
Applications and Future Research Directions for N Benzylazetidine 3 Carboxamide
N-benzylazetidine-3-carboxamide as a Versatile Synthetic Intermediate in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, primarily owing to the reactivity of its constituent functional groups. The synthesis of this compound typically begins with the preparation of its precursor, N-benzylazetidine-3-carboxylic acid. A common route to this acid involves the hydrolysis of N-benzyl-3-cyanoazetidine. The cyano group can be introduced by treating N-benzyl-3-hydroxyazetidine with an alkylsulfonyl halide followed by reaction with an alkali metal cyanide. google.com
Once the N-benzylazetidine-3-carboxylic acid is obtained, it can be converted to the corresponding carboxamide. A general and effective method for this transformation is the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia (B1221849) or a primary or secondary amine. mdpi.com This two-step process provides a reliable pathway to this compound and its derivatives.
The versatility of this compound as a synthetic intermediate stems from the potential for further modification at several positions. The benzyl (B1604629) group on the nitrogen atom can be removed through hydrogenolysis, revealing a secondary amine that can be functionalized with a wide array of substituents. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships. Furthermore, the amide nitrogen and the azetidine (B1206935) ring itself can participate in various chemical transformations, making it a flexible scaffold for the synthesis of more complex molecules. The constrained nature of the azetidine ring also imparts specific conformational properties to the resulting molecules, which can be advantageous in drug design. ambeed.com
Design Principles for Next-Generation this compound Analogs
The design of next-generation analogs of this compound is guided by established principles of medicinal chemistry, focusing on optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related azetidine carboxamides provide valuable insights for designing new derivatives.
A key area of modification is the substituent on the amide nitrogen. By introducing various aryl, heteroaryl, or alkyl groups at this position, it is possible to modulate the compound's interaction with biological targets. For instance, in a series of (R)-azetidine-2-carboxamide analogues developed as STAT3 inhibitors, modifications at this position significantly influenced their inhibitory potency. nih.gov
The following table summarizes the inhibitory activities of some (R)-azetidine-2-carboxamide analogs, illustrating the impact of structural modifications on biological activity. While not this compound, these data for closely related compounds inform the design principles for new analogs.
| Compound | R Group on Amide | STAT3 IC₅₀ (µM) |
| 5a | 2-Hydroxyphenyl | 0.55 |
| 5o | 2-Hydroxy-5-nitrophenyl | 0.38 |
| 8i | 2-Hydroxynaphthyl | 0.34 |
| Data sourced from a study on (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors. nih.gov |
Integration of this compound in Multitarget-Directed Ligand Design
The development of drugs that can simultaneously modulate multiple biological targets, known as multitarget-directed ligands (MTDLs), is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. The this compound scaffold is an attractive core for the design of MTDLs due to its structural features that allow for the incorporation of different pharmacophoric elements.
The general principle behind integrating this scaffold into MTDL design involves appending specific functionalities that are known to interact with different targets of interest. For example, one part of the molecule, such as a substituent on the amide nitrogen, could be designed to bind to a kinase, while another part, perhaps a modification of the benzyl group, could be tailored to interact with a different receptor or enzyme.
While specific examples of this compound in MTDLs are not extensively reported, the concept has been successfully applied to other heterocyclic scaffolds. For instance, benzothiazole-phenyl-based analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating the feasibility of the MTDL approach. nih.gov The principles learned from these studies can be applied to the this compound framework to generate novel MTDLs.
Emerging Areas of Research for Azetidine Carboxamides in Chemical Biology
Azetidine carboxamides are increasingly being utilized as tools in chemical biology to probe and understand biological processes. Their rigid and well-defined three-dimensional structure makes them excellent scaffolds for the development of selective chemical probes for specific biological targets.
One emerging area of research is the use of azetidine carboxamides as inhibitors of protein-protein interactions (PPIs). The constrained conformation of the azetidine ring can mimic the secondary structures of peptides, such as β-turns, which are often involved in PPIs. By designing azetidine carboxamide derivatives that present the appropriate functional groups in the correct spatial orientation, it is possible to disrupt these interactions with high specificity. For example, azetidine-2-carboxamide (B111606) derivatives have been successfully developed as inhibitors of the STAT3-STAT3 dimerization, a critical PPI in cancer signaling. nih.gov
Furthermore, azetidine carboxamides can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes for target identification and validation. These probes can be used in a variety of applications, including cellular imaging, affinity chromatography, and proteomics, to study the localization, expression, and function of their target proteins.
The development of novel synthetic methodologies for the functionalization of the azetidine ring will undoubtedly expand the utility of azetidine carboxamides in chemical biology, enabling the creation of more sophisticated and powerful tools for biological research. researchgate.net
Q & A
Q. What are the common synthetic routes for N-benzylazetidine-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves azetidine ring formation followed by benzylation and carboxamide functionalization. Key steps include:
-
Azetidine ring construction : Cyclization of precursors (e.g., β-amino alcohols) under Mitsunobu conditions or via nucleophilic substitution .
-
Benzylation : Reaction of azetidine intermediates with benzyl halides or benzyl alcohols using coupling agents (e.g., EDC/HOBt) .
-
Carboxamide formation : Amidation of carboxylic acid derivatives with amines under Schlenk conditions .
-
Characterization : Intermediates and final products are validated via ¹H/¹³C NMR (to confirm regiochemistry and purity) and LC-MS (to verify molecular weight) .
- Data Table : Example Synthesis Pathways
| Step | Reaction Type | Key Reagents/Conditions | Characterization Techniques |
|---|---|---|---|
| 1 | Cyclization | Mitsunobu (DIAD, PPh₃) | TLC, NMR |
| 2 | Benzylation | Benzyl bromide, K₂CO₃ | HPLC, FT-IR |
| 3 | Amidation | EDC/HOBt, DCM, RT | LC-MS, HRMS |
Q. How is the structural integrity of this compound confirmed in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Chromatographic separation : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients to resolve the compound from matrix interference .
- Mass spectrometry : Q-TOF MS/MS in positive ion mode for fragmentation patterns matching synthetic standards .
- Nuclear Overhauser Effect (NOE) : 2D NMR (e.g., NOESY) to confirm spatial arrangement of the benzyl and carboxamide groups .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., inconsistent IC₅₀ values) be resolved for this compound derivatives?
- Methodological Answer :
- Dose-response curve optimization : Use 8–12 concentration points in triplicate to minimize variability .
- Assay validation : Cross-check activity in orthogonal assays (e.g., fluorescence polarization vs. SPR for target binding) .
- Data contradiction analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of replicate studies .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the carboxamide as a tert-butyl ester to enhance plasma stability, with enzymatic cleavage in target tissues .
- In vitro assays : Liver microsome stability testing (human/rodent) with LC-MS quantification of parent compound degradation .
Q. How do computational models predict the binding mode of this compound to neurological targets (e.g., NMDA receptors)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures (PDB ID: 4TLM) to prioritize poses with low RMSD (<2.0 Å) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions (e.g., solvation, ion gradients) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinity trends across derivatives .
Q. What experimental designs address low aqueous solubility of this compound in formulation studies?
- Methodological Answer :
- Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) with dynamic light scattering (DLS) to monitor aggregation .
- Nanoparticle encapsulation : Use PLGA polymers (50:50 lactide:glycolide) via nanoprecipitation, characterized by TEM and DSC .
- Salt formation : Screen hydrochloride or mesylate salts via pH-solubility profiles and XRPD to confirm crystallinity .
Contradiction Handling & Best Practices
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 72%) for this compound?
- Methodological Answer :
- Reaction reproducibility : Standardize anhydrous conditions (e.g., molecular sieves for benzylation) and inert atmospheres .
- Byproduct analysis : Use HPLC-DAD to identify impurities (e.g., over-alkylated byproducts) and optimize stoichiometry .
- Literature cross-validation : Compare protocols from peer-reviewed journals (e.g., ACS publications) over vendor-supplied data .
Q. What quality control criteria ensure batch-to-batch consistency in this compound production?
- Methodological Answer :
- Purity thresholds : ≥95% by HPLC (UV 254 nm) and ≤0.5% residual solvents (GC-MS) .
- Chirality checks : Polarimetry or chiral HPLC to confirm enantiomeric excess (ee >98%) for stereospecific derivatives .
- Stability monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS stability-indicating assays .
Biological Mechanism & Applications
Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound analogs?
- Methodological Answer :
Q. How can SAR studies optimize the carboxamide moiety for enhanced kinase inhibition?
- Methodological Answer :
- Substituent variation : Replace benzyl with substituted benzyl (e.g., 4-F, 3-OMe) to probe steric/electronic effects .
- Bioisosteric replacement : Swap carboxamide with sulfonamide or urea groups to modulate H-bonding .
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
